molecular formula C7H10ClNO2S B12870827 3-Amino-3-(thiophen-2-yl)propanoic acid hydrochloride

3-Amino-3-(thiophen-2-yl)propanoic acid hydrochloride

Cat. No.: B12870827
M. Wt: 207.68 g/mol
InChI Key: LAAXNLCUHPEQSS-UHFFFAOYSA-N
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Description

3-Amino-3-(thiophen-2-yl)propanoic acid hydrochloride is a chiral β-amino acid building block of significant interest in advanced biochemical and medicinal chemistry research. Its core research value lies in its role in expanding the genetic code, as recent pioneering work has demonstrated the incorporation of similar β-amino acids into proteins within living E. coli cells . This breakthrough allows researchers to site-specifically incorporate this monomer into recombinant proteins, enabling the study and engineering of novel protein functions and stability . The compound's structure, featuring a thiophene heterocycle and a β-amino acid backbone, makes it a valuable scaffold in peptide mimicry and drug discovery. The thiophene ring can serve as a bioisostere, contributing to unique pharmacophore designs and interaction with biological targets. This chemical is strictly for research applications in laboratory settings and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C7H10ClNO2S

Molecular Weight

207.68 g/mol

IUPAC Name

3-amino-3-thiophen-2-ylpropanoic acid;hydrochloride

InChI

InChI=1S/C7H9NO2S.ClH/c8-5(4-7(9)10)6-2-1-3-11-6;/h1-3,5H,4,8H2,(H,9,10);1H

InChI Key

LAAXNLCUHPEQSS-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(CC(=O)O)N.Cl

Origin of Product

United States

Preparation Methods

The synthesis of 3-Amino-3-(thiophen-2-yl)propanoic acid hydrochloride typically involves the reaction of thiophene-2-carboxaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as hydrogen in the presence of a palladium catalyst. The final step involves the hydrolysis of the amine to form the desired product . Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-Amino-3-(thiophen-2-yl)propanoic acid hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, hydrogen peroxide, and m-chloroperbenzoic acid. Major products formed from these reactions include sulfoxides, sulfones, amides, and sulfonamides.

Scientific Research Applications

3-Amino-3-(thiophen-2-yl)propanoic acid hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-3-(thiophen-2-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, while the amino and carboxyl groups can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Chemical Structure :

  • Molecular Formula: C₇H₁₀ClNO₂S
  • Key Features: A β-amino acid derivative with a thiophene-2-yl substituent, an amino group at the β-position, and a hydrochloride salt. The thiophene ring confers aromaticity and sulfur-based electronic effects, while the carboxylic acid and amino groups enable zwitterionic behavior in aqueous solutions .

Comparison with Structural Analogs

Thiophene Ring Positional Isomers

  • 3-Amino-3-(thiophen-3-yl)propanoic Acid Hydrochloride (CAS 490034-74-7): Differs in the substitution position of the thiophene ring (3-yl vs. 2-yl). Molecular Weight: 207.68 g/mol vs. 207.68 g/mol for the 2-yl isomer . Impact: Positional isomerism may alter steric interactions and electronic properties, affecting reactivity in enzymatic or synthetic pathways.

Heterocyclic Ring Replacements

  • (R)-3-Amino-3-(furan-2-yl)propanoic Acid Hydrochloride (CAS 1192069-05-8): Replaces thiophene with a furan ring, reducing aromaticity and sulfur-mediated electronic effects. Price: $701/g (1g scale), reflecting higher synthesis complexity compared to thiophene analogs . Biological Relevance: Furan derivatives may exhibit distinct metabolic stability due to reduced lipophilicity.

Chlorophenyl-Substituted Analogs

  • 3-Amino-3-(3-chlorophenyl)propanoic Acid Hydrochloride (CAS 193633-54-4): Replaces thiophene with a 3-chlorophenyl group. Molecular Weight: 236.10 g/mol (C₉H₁₁Cl₂NO₂). Impact: Chlorine’s electron-withdrawing effect increases acidity of the carboxylic acid group (pKa ~2.5–3.0) compared to thiophene derivatives (pKa ~3.5–4.0) .

Stereochemical Variants

  • (S)-3-Amino-3-(thiophen-2-yl)propanoic Acid Hydrochloride: Enantiomer of the target compound. Relevance: Stereochemistry influences binding to chiral catalysts or biological targets (e.g., enzymes or receptors) .

Key Data Table: Structural and Commercial Comparison

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituent Price (USD) Source
3-Amino-3-(thiophen-2-yl)propanoic acid HCl 490034-62-3 C₇H₁₀ClNO₂S 207.68 Thiophen-2-yl Inquire CymitQuimica
(R)-3-Amino-3-(furan-2-yl)propanoic acid HCl 1192069-05-8 C₇H₁₀ClNO₃ 207.62 Furan-2-yl 701/g Combi-Blocks
3-Amino-3-(3-chlorophenyl)propanoic acid HCl 193633-54-4 C₉H₁₁Cl₂NO₂ 236.10 3-Chlorophenyl Inquire BLD Pharm
(S)-3-Amino-3-(4-chlorophenyl)propanoic acid HCl 930769-55-4 C₉H₁₁Cl₂NO₂ 236.10 4-Chlorophenyl Inquire Combi-Blocks

Research Findings and Functional Differences

Biocatalytic Reactivity

  • Thiophene vs. Phenyl Analogs :
    • The thiophene-2-yl derivative exhibits higher reactivity in ammonia elimination reactions compared to phenyl-substituted analogs due to sulfur’s electron-donating resonance effects, which stabilize transition states in enzymatic processes .

Lipophilicity and Solubility

  • Thiophene derivatives generally show higher lipophilicity (logP ~1.2–1.5) than furan analogs (logP ~0.8–1.0), impacting membrane permeability in drug design .
  • Chlorophenyl-substituted compounds have reduced aqueous solubility (e.g., <1 mg/mL at pH 7) compared to thiophene derivatives (~5–10 mg/mL) due to increased hydrophobicity .

Biological Activity

3-Amino-3-(thiophen-2-yl)propanoic acid hydrochloride (CAS Number: 1192069-13-8) is a compound characterized by its unique structure, which integrates a thiophene ring, an amino group, and a propanoic acid moiety. This combination results in distinct chemical and biological properties that make it valuable in various research fields, particularly in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C7H10ClNO2S
  • Molecular Weight : 207.68 g/mol
  • Purity : Typically ≥95%

The biological activity of 3-Amino-3-(thiophen-2-yl)propanoic acid hydrochloride is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The thiophene ring facilitates π-π interactions with aromatic residues in proteins, while the amino and carboxyl groups can form hydrogen bonds with polar residues. These interactions can modulate the activity of target proteins, leading to various biological effects including:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes, potentially reducing inflammation and pain.
  • Antioxidant Activity : Some studies suggest that derivatives of similar compounds exhibit antioxidant properties, which could be relevant for neuroprotective applications .

Anticancer Properties

Research has indicated that compounds related to 3-Amino-3-(thiophen-2-yl)propanoic acid hydrochloride exhibit significant anticancer activities. For instance, derivatives containing thiophene moieties have shown promising results against various cancer cell lines:

CompoundCell LineViability Reduction (%)Reference
Compound 20A549 (NSCLC)82.8%
Compound 21A549 (NSCLC)65.8%
Compound D-11TcTS Inhibition86.9%

In vitro studies have demonstrated that certain derivatives can significantly reduce cell viability in cancer models while showing less cytotoxicity towards non-cancerous cells. This selectivity is crucial for developing effective cancer therapies.

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Research indicates that it may possess activity against various pathogens, contributing to its potential as a therapeutic agent in infectious diseases.

Case Studies and Research Findings

  • In Vitro Anticancer Activity :
    • A study evaluated the anticancer effects of several derivatives of amino acid compounds on A549 cells, revealing that compounds with thiophene substitutions exhibited significant cytotoxicity compared to standard chemotherapeutics like doxorubicin and cisplatin .
  • Enzyme Interaction Studies :
    • Molecular docking studies have shown that 3-Amino-3-(thiophen-2-yl)propanoic acid hydrochloride can effectively bind to target enzymes involved in disease pathways, indicating its potential as a lead compound for drug development .
  • Antioxidant Properties :
    • In a recent screening for antioxidant activity, certain derivatives demonstrated strong radical scavenging capabilities, suggesting their utility in preventing oxidative stress-related damage .

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